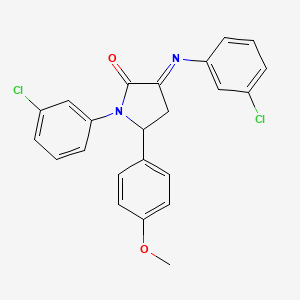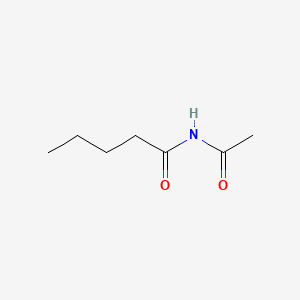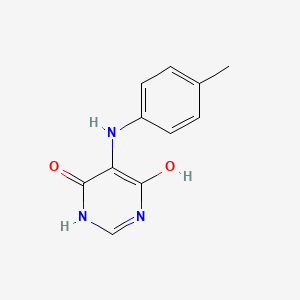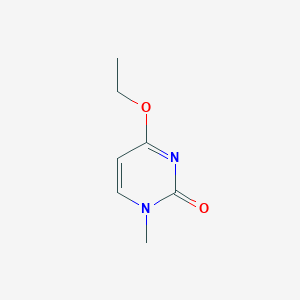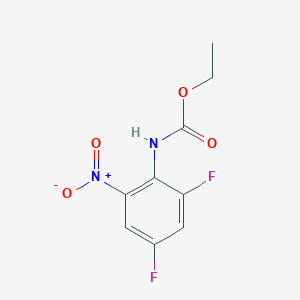
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate is an organic compound with the molecular formula C₉H₈F₂N₂O₄ It is characterized by the presence of ethyl, difluoro, nitro, and carbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-difluoro-6-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-6-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-difluoro-6-nitroaniline+ethyl chloroformate→ethyl (2,4-difluoro-6-nitrophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products
Reduction: Ethyl (2,4-difluoro-6-aminophenyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-difluoro-6-nitroaniline and ethanol.
科学的研究の応用
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (2,4-difluoro-6-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoro and nitro groups may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- Ethyl (2,6-difluorobenzyl)carbamate
- 4-Nitrophenylchloroformate derivatives
- Indole derivatives with carbamate functionality
Uniqueness
Ethyl (2,4-difluoro-6-nitrophenyl)carbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
5400-56-6 |
|---|---|
分子式 |
C9H8F2N2O4 |
分子量 |
246.17 g/mol |
IUPAC名 |
ethyl N-(2,4-difluoro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8F2N2O4/c1-2-17-9(14)12-8-6(11)3-5(10)4-7(8)13(15)16/h3-4H,2H2,1H3,(H,12,14) |
InChIキー |
ATRLNLAWIVJYMK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


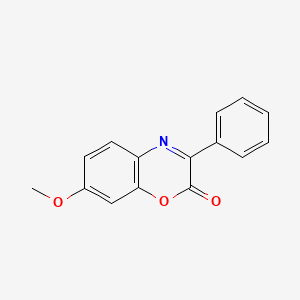
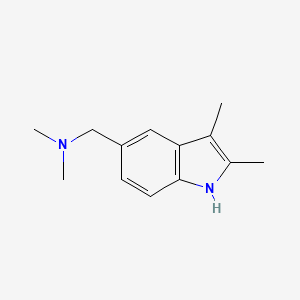
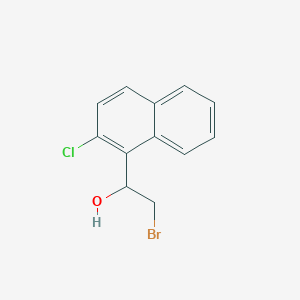
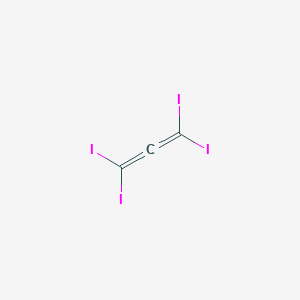
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
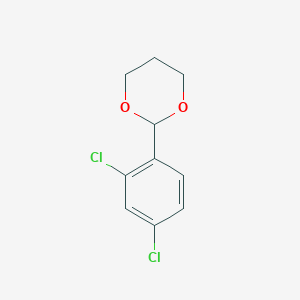
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
